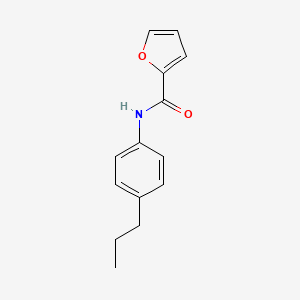

N-(4-propylphenyl)furan-2-carboxamide

Description

N-(4-Propylphenyl)furan-2-carboxamide (CAS: 923127-86-0) is a synthetic organic compound featuring a furan-2-carboxamide core substituted with a 4-propylphenyl group at the nitrogen position. The propyl chain at the para position of the phenyl ring distinguishes it from related derivatives, influencing its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C14H15NO2 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

N-(4-propylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C14H15NO2/c1-2-4-11-6-8-12(9-7-11)15-14(16)13-5-3-10-17-13/h3,5-10H,2,4H2,1H3,(H,15,16) |

InChI Key |

RYLRCOKSJBWDQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-propylphenyl)furan-2-carboxamide can be achieved through various methods. One common approach involves the reaction of furan-2-carboxylic acid with 4-propylaniline in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− under microwave-assisted conditions . The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or flash chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of renewable resources and green chemistry principles can be incorporated to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-propylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

N-(4-propylphenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of N-(4-propylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and the carboxamide group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may interact with bacterial cell wall synthesis pathways, leading to its antibacterial activity .

Comparison with Similar Compounds

N-(4-Bromophenyl)furan-2-carboxamide

- Key Difference : Bromine substituent at the phenyl para position.

- Applications : Serves as an intermediate in Suzuki-Miyaura cross-coupling reactions to generate aryl/heteroaryl derivatives (yields: 32–83%) .

- Reactivity : Electron-withdrawing bromine reduces coupling efficiency compared to electron-donating groups .

N-(4-Methoxyphenyl)furan-2-carboxamide

- Key Difference : Methoxy group at the phenyl para position.

- Applications: Found in antiviral compounds targeting enterovirus and rhinovirus 2C proteins .

- Activity : Demonstrated improved antiviral efficacy over fluoxetine derivatives due to methoxy-enhanced binding to the 2C protein .

Fentanyl-Based Analogs

Several fentanyl derivatives with furan-2-carboxamide moieties have been classified as controlled substances due to their opioid receptor activity:

Key Insight : The propyl group in this compound may reduce opioid receptor affinity compared to fentanyl analogs, but this requires experimental validation.

Thiourea-Functionalized Derivatives

Thiourea derivatives of furan-2-carboxamide exhibit modified biological activities:

Key Insight : Thiourea modifications enhance antioxidant and solubility profiles, whereas the propyl group in the target compound may prioritize lipophilicity.

Antiviral and Chemopreventive Analogs

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide :

(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide :

Comparison : The propyl group in this compound may limit its antiviral or anticancer potency compared to styryl or fluorinated analogs, but its larger hydrophobic substituent could enhance membrane permeability.

Pharmacological and Regulatory Considerations

- Safety Profile: No direct toxicity data exists for this compound. However, structurally related fentanyl analogs are controlled due to opioid receptor activity, emphasizing the need for caution .

- Therapeutic Potential: Analog studies suggest possible applications in antiviral or anticancer research, but targeted assays are required .

Data Tables

Table 2: Physicochemical Properties (Estimated)

| Property | This compound | N-(4-methoxyphenyl)furan-2-carboxamide |

|---|---|---|

| LogP (lipophilicity) | ~3.2 | ~2.8 |

| Solubility (aqueous) | Low | Moderate |

| Melting Point | 120–125°C (estimated) | 110–115°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.